Methyl (2,4-dinitrophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

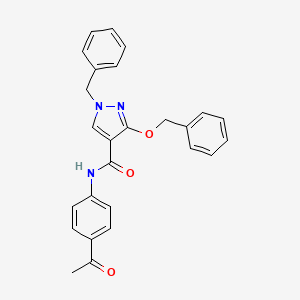

“Methyl (2,4-dinitrophenoxy)acetate” is a chemical compound with the molecular formula C9H8N2O7 . It is a derivative of 2,4-dinitrophenol . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dinitrophenoxy ethanol (DNE), a related compound, was synthesized in two forms, raw and pure products . Another study reported the synthesis of ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion .Molecular Structure Analysis

The molecular structure of “Methyl (2,4-dinitrophenoxy)acetate” can be represented by the formula C9H8N2O7 . A related compound, 4-(2,4-dinitrophenoxy)benzaldehyde, has been synthesized and its crystal structure analyzed .Scientific Research Applications

Stereoselective Synthesis

- Methyl (2,4-dinitrophenoxy)acetate has been used in the stereoselective synthesis of thiazolidine derivatives. These compounds have shown significant anticancer activity against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020).

Uptake and Translocation in Plants

- The compound has been studied in relation to the uptake and translocation of 2,4-Dichlorophenoxyacetic acid in plants. This research helps understand the environmental behavior of related compounds in agriculture (Sutton & Bingham, 1970).

Environmental Remediation

- Studies on the degradation of related 2,4-D compounds under methanogenic conditions have shown that acetate can significantly promote degradation. This provides insights into remediation strategies for soil pollution (Yang et al., 2017).

Synthesis of Derivatives

- Methyl (2,4-dinitrophenoxy)acetate derivatives have been synthesized and characterized, providing insight into their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Fischer et al., 1977).

Hydrolytic Enzyme Substrates

- The compound has been used in the synthesis of enzyme substrates, particularly for studying the hydrolysis of esters. This has implications in biochemistry and enzymology (Rammler et al., 1973).

Catalysis and Chemical Reactions

- Research has explored its role in various catalytic and chemical reactions. This includes the study of its reactivity and the mechanisms underlying these reactions, which are crucial in the development of new chemical processes (Manfredi et al., 2016).

Thermal Behavior

- The thermal behavior of Methyl (2,4-dinitrophenoxy)acetate derivatives has been studied, particularly in relation to their potential as plasticizers in propellant formulations. This has applications in materials science and engineering (Mousaviazar et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(2,4-dinitrophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIWUACBCHMLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2,4-dinitrophenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)

![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)